molecular formula C12H13N5O3 B4485901 methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate

methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate

Cat. No.: B4485901
M. Wt: 275.26 g/mol
InChI Key: FCAUSYZAERFEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate is a synthetic organic compound featuring a beta-alaninate ester backbone linked to a 4-(1H-tetrazol-1-yl)benzoyl group. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, is a critical functional group known for its bioisosteric properties, often serving as a carboxylic acid surrogate in medicinal chemistry to enhance metabolic stability and bioavailability .

Properties

IUPAC Name

methyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-20-11(18)6-7-13-12(19)9-2-4-10(5-3-9)17-8-14-15-16-17/h2-5,8H,6-7H2,1H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAUSYZAERFEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)C1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate typically involves the reaction of 4-(1H-tetrazol-1-yl)benzoic acid with beta-alanine methyl ester. The reaction is carried out under mild conditions using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Therapeutic Applications

a. Anticancer Activity
Recent studies have indicated that methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate exhibits promising anticancer properties. The compound has shown efficacy in inhibiting the proliferation of certain cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Research highlights its potential as a lead compound in developing new anticancer agents targeting specific pathways involved in tumor growth and metastasis.

b. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity, particularly in conditions characterized by chronic inflammation. Preliminary studies have demonstrated that it can modulate inflammatory pathways, possibly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. This makes it a candidate for further development as an anti-inflammatory drug.

Synthesis and Chemical Properties

This compound can be synthesized through various chemical reactions involving tetrazole derivatives and beta-alanine. The synthesis typically involves:

  • Condensation Reactions : Combining tetrazole derivatives with appropriate carbonyl compounds to form the desired amide linkages.
  • Purification Techniques : Utilizing chromatography methods to isolate the pure compound for further testing.

The molecular structure is characterized by the presence of a tetrazole ring, which is known for enhancing biological activity due to its ability to participate in hydrogen bonding and metal coordination.

Biological Studies

a. Mechanism of Action
The mechanism by which this compound exerts its effects is still under investigation. However, studies suggest that it may interact with specific biological targets such as enzymes involved in cancer progression or inflammatory pathways. Understanding these interactions at the molecular level is crucial for optimizing the compound's efficacy.

b. Case Studies
Several case studies have been documented where this compound was tested in vitro against various cancer cell lines, showing a dose-dependent response in inhibiting cell growth. Additionally, animal models have been utilized to assess its anti-inflammatory effects, providing insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate with two related compounds from the provided evidence (CAS: 83732-55-2 and 153039-17-9).

Data Table: Structural and Functional Comparison

Parameter This compound Methyl N-(isopropyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate (CAS: 83732-55-2) 4-(tert-Butoxycarbonylamino)-2,2-dimethylbutanoic acid (CAS: 153039-17-9)
Molecular Formula C₁₃H₁₃N₅O₃ (calculated) C₁₁H₂₁NO₄ C₁₁H₂₁NO₄
Key Functional Groups Tetrazole, benzoyl, beta-alaninate ester Beta-alaninate ester, isopropyl, methoxypropionyl tert-Butoxycarbonyl (BOC), dimethylbutanoic acid
Polarity/Solubility Moderate (tetrazole enhances polarity) Low (lipophilic isopropyl and methoxy groups) Low (BOC group increases hydrophobicity)
Acidity Tetrazole (pKa ~4.9) provides acidic character Ester groups (non-acidic) Carboxylic acid (pKa ~4.5–5.0)
Potential Applications Drug discovery (bioisostere for carboxylic acids) Intermediate for lipophilic prodrugs or agrochemicals Peptide synthesis (BOC as a protecting group)

Key Structural and Functional Differences

Tetrazole vs. Ester/BOC Groups :

  • The target compound’s tetrazole ring enhances hydrogen-bonding capacity and metabolic stability compared to the ester-dominated structures of CAS: 83732-55-2 and the BOC-protected carboxylic acid in CAS: 153039-17-8. Tetrazoles are often used to mimic carboxylic acids in drugs while resisting enzymatic degradation .
  • CAS: 153039-17-9 contains a BOC group, a common protecting group in peptide synthesis, which contrasts with the target compound’s lack of such protective functionality.

CAS: 153039-17-9’s dimethylbutanoic acid backbone introduces steric hindrance, which may limit reactivity compared to the target compound’s planar benzoyl-tetrazole system.

Acidity and Reactivity :

  • The tetrazole in the target compound (pKa ~4.9) is less acidic than the carboxylic acid in CAS: 153039-17-9 (pKa ~4.5) but more acidic than the ester groups in CAS: 83732-55-2. This property makes it suitable for pH-dependent binding in biological systems .

Biological Activity

Methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate, a compound containing a tetrazole moiety, has been the subject of various studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_2

This structure includes a tetrazole ring, which is known for enhancing the pharmacological properties of compounds by improving solubility and bioavailability.

1. Inhibition of NLRP3 Inflammasome

Recent studies have indicated that compounds similar to this compound act as inhibitors of the NLRP3 inflammasome, a critical component in inflammatory responses. Research shows that these compounds can significantly reduce the activation of caspase-1 and interleukin-1β (IL-1β), which are pivotal in the inflammatory process .

2. Antioxidant Activity

The compound has demonstrated antioxidant properties, which are essential for mitigating oxidative stress-related diseases. In vitro assays have shown that it exhibits significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid . The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of this compound:

  • Antihypertensive Activity : Compounds with similar structures have been shown to lower blood pressure by acting on angiotensin II receptors. This suggests that this compound may also possess antihypertensive properties .
  • Xanthine Oxidase Inhibition : A related study indicated that derivatives of tetrazole compounds exhibit potent xanthine oxidase inhibition, which is crucial for managing gout and hyperuricemia. The compound's IC50 value was reported at 0.031 μM, indicating strong inhibitory potential .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
NLRP3 Inflammasome InhibitionReduces caspase-1 and IL-1β activation
Antioxidant ActivityFree radical scavenging
Antihypertensive EffectsAngiotensin II receptor antagonism
Xanthine Oxidase InhibitionIC50 = 0.031 μM

Q & A

Advanced Research Question

  • Caco-2 Cell Monolayers : Assess intestinal permeability (Papp values >1 × 10⁻⁶ cm/s indicate high absorption).
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t½) via LC-MS quantification.
  • CYP450 Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
  • Data Interpretation : Compare results with structurally related compounds (e.g., ethyl 4-aminobenzoate derivatives in ) to infer SAR trends .

How should researchers design a study to investigate the compound’s ecotoxicological impact, considering its potential persistence in aquatic environments?

Advanced Research Question
Adopt a tiered approach aligned with Project INCHEMBIOL ():

Abiotic Fate : Measure hydrolysis/photolysis rates under simulated environmental conditions (pH 7, UV light).

Biotic Fate : Use OECD 301 biodegradability tests with activated sludge.

Toxicity Screening : Conduct Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests.

Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential .

What strategies mitigate synthetic byproducts (e.g., dipeptide formation) during the coupling of beta-alaninate with the tetrazole-containing aromatic acid?

Basic Research Question

  • Reagent Selection : Replace EDC with HATU or PyBOP to enhance coupling efficiency and reduce racemization.
  • Temperature Control : Maintain reactions at 0–4°C to suppress side reactions.
  • Workup Optimization : Quench with aqueous citric acid to remove unreacted reagents before purification.
  • Byproduct Identification : Use LC-MS/MS to detect dipeptide adducts (m/z shifts ~+89 Da) .

How can researchers validate the compound’s role in modulating oxidative stress pathways using in vitro models?

Advanced Research Question

  • Cell Models : Use HepG2 or RAW 264.7 macrophages exposed to H2O2 or LPS.
  • Assays :
    • ROS Detection : Fluorescent probes (e.g., DCFH-DA) with flow cytometry.
    • Antioxidant Enzymes : Measure SOD, CAT, and GPx activity via spectrophotometry.
    • Nrf2 Pathway : Western blotting for Nrf2 nuclear translocation.
  • Benchmarking : Compare with known antioxidants (e.g., quercetin or trolox) to contextualize efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.